![molecular formula C17H19N3O7S B4755726 3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B4755726.png)
3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide
Overview
Description
3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide, commonly known as BES, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. BES is a white crystalline powder that is soluble in water and has a molecular weight of 428.49 g/mol. BES is widely used in the field of biochemistry and molecular biology due to its ability to inhibit various enzymes and proteins.
Mechanism of Action
The mechanism of action of BES is based on its ability to inhibit enzymes and proteins. BES can form a covalent bond with the active site of the enzyme or protein, thereby inhibiting its activity. The sulfonamide group in BES is responsible for the formation of this covalent bond.
Biochemical and Physiological Effects:
BES has been shown to have several biochemical and physiological effects. BES has been shown to inhibit the activity of various proteases, which can lead to the inhibition of various cellular processes. BES has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using BES in lab experiments is its ability to inhibit various enzymes and proteins. This inhibition can be used to study the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using BES is its potential toxicity. BES has been shown to be toxic to certain cell lines, and caution should be exercised when using BES in lab experiments.
Future Directions
There are several future directions for research on BES. One of the significant areas of research is the development of new analogs of BES with improved properties. Another area of research is the study of the role of BES in various cellular processes. Additionally, the potential use of BES in the treatment of various diseases such as cancer and Alzheimer's disease is an area of active research.
Scientific Research Applications
BES is widely used in scientific research due to its ability to inhibit various enzymes and proteins. One of the most significant applications of BES is in the field of proteomics. BES has been shown to inhibit proteases such as trypsin, chymotrypsin, and papain. This inhibition is due to the presence of the sulfonamide group in BES, which can form a covalent bond with the active site of the protease enzyme.
properties
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7S/c21-9-7-19(8-10-22)28(26,27)16-6-1-3-13(11-16)17(23)18-14-4-2-5-15(12-14)20(24)25/h1-6,11-12,21-22H,7-10H2,(H,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWMHQZCWMKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5918793 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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